Hydroxypropyltrimonium Hydrolyzed Silk
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
169590-61-8 |
|---|---|
Molecular Formula |
C11H10N2O |
Origin of Product |
United States |
Significance of Silk Protein As a Biopolymer for Scientific Inquiry
Silk protein, primarily composed of fibroin and sericin, is a natural biopolymer produced by insects such as silkworms and spiders. nih.govresearchgate.net It has been a subject of scientific study for over a century due to its remarkable combination of properties. nih.gov
Key Properties of Silk Protein:
Mechanical Strength: Silk fibers exhibit high tensile strength and elasticity, making them one of the strongest natural fibers. nih.govresearcherslinks.com This strength is attributed to the crystalline β-sheet structure of silk fibroin. nih.govnih.gov
Biocompatibility: Silk proteins are generally well-tolerated by biological systems, showing low toxicity and inflammatory response. nih.govkoreascience.kr This makes them suitable for biomedical applications. nih.gov
Biodegradability: Silk is a biodegradable material, and the degradation rate can be controlled by altering its crystalline structure. nih.govnih.gov
Processability: Silk can be processed into various forms, including films, fibers, hydrogels, sponges, and nanoparticles, from an aqueous solution. nih.govyoutube.com
These properties make silk a versatile biomaterial with applications in textiles, electronics, and significantly in the biomedical field for tissue engineering, drug delivery, and wound healing. nih.govresearcherslinks.comyoutube.com
Rationale for Chemical Modification of Silk Proteins in Advanced Material Science
While natural silk proteins possess many desirable characteristics, chemical modification is often necessary to enhance their properties or introduce new functionalities for specific advanced applications. nih.govresearchgate.net The amino acid side chains within the silk protein structure, such as those on serine, aspartic acid, and glycine (B1666218), provide reactive sites for these modifications. researchgate.netresearchgate.net
Goals of Chemical Modification:
Improved Solubility: Natural silk fibroin has limited solubility. Chemical modifications can improve its processability in various solvents.
Enhanced Functionality: Attaching specific functional groups can alter the material's properties, such as hydrophobicity, and introduce new capabilities. nih.govyoutube.com
Controlled Biodegradability: Modification can tailor the degradation rate of silk-based materials to match the requirements of applications like tissue regeneration. nih.govresearchgate.net
Bioactivity: Introducing bioactive molecules, such as growth factors or cell-binding domains, can promote specific cellular responses for applications in regenerative medicine. nih.gov
Tailored Mechanical Properties: Chemical alterations can influence the self-assembly and crystalline structure of silk, thereby tuning its mechanical properties. nih.gov
By modifying silk proteins, researchers can create advanced biomaterials with precisely designed properties for a wide range of applications in materials science and biomedical engineering. researchgate.netpolyu.edu.hk
Historical Context of Quaternized Silk Derivatives in Polymer Chemistry
The concept of quaternization, which involves introducing a quaternary ammonium (B1175870) group to a polymer, has been applied to various natural polymers to enhance their properties, particularly solubility and antimicrobial activity. mdpi.com While the specific history of quaternized silk derivatives is not extensively documented in the provided search results, the development of quaternized chitosan (B1678972) provides a parallel historical context. The first synthesis of N,N,N-trimethyl chitosan (TMC), a well-known quaternized derivative, dates back to the mid-20th century. mdpi.com
The primary motivation for quaternizing biopolymers like chitosan, and by extension silk, is to impart a permanent positive charge, which leads to:
Increased Water Solubility: The cationic nature of quaternized polymers enhances their solubility over a wider pH range. mdpi.com
Antimicrobial Properties: The positive charges can interact with the negatively charged cell membranes of microbes, leading to antimicrobial activity.
Enhanced Mucoadhesion: The cationic charge can promote adhesion to mucosal surfaces.
These modifications have expanded the applications of natural polymers in biomedical and pharmaceutical fields. mdpi.com The development of quaternized silk derivatives like Hydroxypropyltrimonium Hydrolyzed Silk follows this established path in polymer chemistry, aiming to leverage the inherent benefits of silk protein while adding new functionalities through chemical modification.
Overview of the Academic Research Landscape for Hydroxypropyltrimonium Hydrolyzed Silk
Structural Hierarchies of Natural Silk Fibroin for Biomaterial Research
The hierarchical structure of natural silk fibroin is crucial for its mechanical strength and versatility, making it a subject of extensive research for biomaterial applications mdpi.com. This hierarchy extends from its fundamental amino acid composition to complex supramolecular arrangements.
Primary Amino Acid Sequence and Molecular Compositional Analysis
Silk fibroin is a large, complex protein primarily composed of a heavy chain (H-chain), a light chain (L-chain), and a glycoprotein (B1211001) (P25) nih.govnih.govencyclopedia.pub. The H-chain has an approximate molecular weight of 350-390 kDa, while the L-chain is around 25-26 kDa mdpi.comfiveable.menih.govnih.govencyclopedia.pub. These chains are connected by a disulfide bond, forming an H-L complex, which then non-covalently interacts with P25 in a 6:6:1 molar ratio nih.govnih.govencyclopedia.pub.
The primary structure of the silk fibroin H-chain is characterized by a highly repetitive amino acid sequence mdpi.comnih.govnih.govresearcherslinks.com. The most abundant amino acids are glycine (B1666218) (Gly), alanine (B10760859) (Ala), and serine (Ser), collectively accounting for over 90% of the total amino acid content mdpi.comnih.govencyclopedia.pubnih.govresearcherslinks.combiochemjournal.com. Specifically, glycine makes up about 43-46%, alanine 28-30%, and serine 11.9-12.1% nih.govnih.govencyclopedia.pubnih.govbiochemjournal.com. Tyrosine (Tyr) is also a significant component, typically around 5-5.3% nih.govencyclopedia.pubnih.govbiochemjournal.com. These dominant amino acids, particularly glycine and alanine, have short side chains that facilitate tight packing and intermolecular stacking interactions mdpi.com.
The H-chain consists of alternating crystalline (repetitive) and amorphous (non-repetitive) regions mdpi.comnih.gov. The crystalline regions are largely defined by highly repetitive motifs such as Gly-Ala-Gly-Ala-Gly-Ser (GAGAGS) or Gly-Ala-Gly-Ala-Gly-Tyr (GAGAGY), which are crucial for the fiber's rigidity and strength mdpi.comnih.govnih.govnsf.gov. In contrast, the amorphous regions contain a more diverse amino acid composition, including larger and more polar residues like threonine, glutamic acid, aspartic acid, and arginine, which contribute to the silk's elasticity and flexibility mdpi.comresearchgate.netnih.govnsf.gov.
A summary of the approximate amino acid composition of Bombyx mori silk fibroin is presented in Table 1.
Table 1: Approximate Amino Acid Composition of Bombyx mori Silk Fibroin
| Amino Acid | Percentage (%) nih.govencyclopedia.pubnih.govbiochemjournal.com |
| Glycine | 42.9 - 46.0 |
| Alanine | 28.8 - 30.3 |
| Serine | 11.9 - 12.1 |
| Tyrosine | 4.8 - 5.3 |
| Valine | 1.8 - 2.5 |
| Others | < 5 |
Secondary Structure Elucidation: Alpha-Helices and Beta-Sheets in Solution and Solid State
The exceptional mechanical properties of silk fibroin are largely attributed to its well-defined secondary structures, predominantly beta-sheets, which are influenced by the physical state of the protein mdpi.commdpi.comfiveable.meacs.orgfrontiersin.org. Silk fibroin can adopt several secondary structures, including random coil, alpha-helix, silk I, and silk II, depending on its physical state and processing conditions mdpi.comnih.govfrontiersin.orgoptica.orgpandasilk.com.
In its native, soluble state within the silk gland, silk fibroin primarily exists as random coils, silk I (a metastable crystalline structure characterized by type II β-turns and α-helices), and α-helical conformations mdpi.comnsf.govoptica.orgpandasilk.comresearchgate.netnih.gov. This random coil and α-helical content corresponds to the non-crystalline regions of the protein optica.org.
Upon mechanical stress (spinning) or chemical treatment (e.g., exposure to alcohols, heat, or specific salts), silk fibroin undergoes a conformational transition, largely converting from random coil and α-helical structures into the highly stable and insoluble beta-sheet (β-sheet) conformation, known as silk II acs.orgfrontiersin.orgoptica.orgpandasilk.comnih.govresearchgate.net. The β-sheet structure is highly crystalline and dominates the secondary structure of solid silk fibroin, imparting its robust mechanical properties, resistance to dissolution, and slow biodegradation mdpi.commdpi.comfiveable.menih.gov. This transition is critical for the formation of strong silk fibers and films acs.orgoptica.org.
A small percentage of β-sheet silk II structure may also be present even in solution, as not all β-sheet structure disappears optica.org. However, the conversion to β-sheets is significantly more prevalent in the solid form, leading to increased organization through the formation of β-sheet cross-links optica.org.
Supramolecular Organization and Self-Assembly Mechanisms of Silk Fibroin
Silk fibroin undergoes self-assembly in aqueous solutions, a process driven by a combination of hydrophobic forces and hydrogen bonding resulting from specific repetitive motifs in the protein's primary structure researchgate.netacs.orgnih.govmdpi.com. This self-assembly involves both conformational transitions (e.g., random coil to β-sheet) and the assembly of nanostructures acs.orgnih.gov. The formation of supramolecular structures can be promoted by factors like pH, salt species, salt concentration, and the addition of surfactants, which can induce hydrophobic interactions, dehydration, or "salt-out" effects acs.orgmdpi.comresearchgate.net.
The self-assembly process is a complex interplay of thermodynamic stability (forming stable solid-state silk II crystals) and kinetic factors such as molecular mobility, hydrophilic/hydrophobic interactions, charge, and concentration nih.gov. Small β-sheet-rich structures can act as anchoring sites for absorbing protein nanoaggregates, which is critical for coating formation, and β-sheets are preferentially located at the interface between protein nanoaggregates, suggesting their role in forming stable, robust coatings acs.org. Recent research also suggests that the aggregation of regenerated silk fibroin is dominated by non-classical secondary nucleation processes, where new fibrils are catalyzed by existing aggregates in an autocatalytic manner acs.org.
Methodologies for Silk Fibroin Isolation and Purification for Research Applications
For research and biomaterial applications, raw silk fibers require processing to isolate pure silk fibroin, primarily through degumming and subsequent solubilization mdpi.comfiveable.menih.govredalyc.orgresearchgate.netresearchgate.net. These methodologies aim to remove impurities and render the fibroin amenable to further processing and derivatization.
Degumming and Sericin Removal Protocols
Degumming is the essential pre-treatment process to remove sericin from raw silk fibers, as sericin can interfere with subsequent processing and may cause adverse immune responses in biomedical applications due to its higher antigenicity compared to fibroin nih.govtandfonline.comnih.govfrontiersin.orgredalyc.orgnih.govlidsen.com. Sericin is water-soluble, which allows for its removal through boiling in aqueous solutions nih.govtandfonline.comlidsen.com.
Common degumming protocols involve boiling raw silk cocoons in an aqueous solution of sodium carbonate (Na₂CO₃) redalyc.orgnih.govnih.govsilkewerk.comresearchgate.netmdpi.comresearchgate.netnih.govnih.gov. A typical method uses 0.02 M Na₂CO₃ solution at 100°C for 30-60 minutes, often with a fiber to liquor ratio of 1:100 or 1:400 nih.govresearchgate.netnih.govnih.gov. Sodium carbonate is preferred due to its high degumming efficiency and simple operation mdpi.com. The carbonate ions help precipitate magnesium and calcium ions from hard water, preventing insoluble scum formation with soap silkewerk.com.
While effective at removing sericin, traditional high-temperature alkaline degumming methods, especially with prolonged exposure or high concentrations, can lead to the hydrolysis and degradation of the silk fibroin protein, resulting in lower molecular weight fragments and potentially compromising the reproducibility and mechanical properties of the regenerated fibroin nih.govresearchgate.netmdpi.com. Researchers have explored modified degumming methods, such as shorter boiling times in Na₂CO₃, combinations with pure water washes, or enzymatic degumming using papain under nearly neutral conditions, to minimize fibroin degradation while ensuring complete sericin removal researchgate.netmdpi.com. Autoclaving and hot water boiling without chemicals have also been used, with water degumming achieving nearly complete sericin removal in about 6 hours at 95-97°C tandfonline.comacs.org.
Solubilization Techniques for Regenerated Silk Fibroin
After degumming, the purified silk fibroin, which is insoluble in water in its solid β-sheet form, needs to be dissolved to prepare regenerated silk fibroin solutions for various biomaterial applications mdpi.comnih.govnih.govoptica.orgredalyc.org. This dissolution process involves breaking the hydrogen bonds within the highly crystalline β-sheet structures of the fibroin researchgate.netgoogle.com.
Several solvent systems are effectively used for the complete dissolution of degummed silk fibroin fibers:
Lithium Bromide (LiBr) : A highly common and effective solvent is 9.3 M LiBr aqueous solution, typically used at 60°C for 4 hours nih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.com. LiBr can swiftly dissolve silk fibroin, although it is considered expensive and potentially toxic to organisms nih.gov.
Ajisawa's Reagent : This ternary solvent system consists of calcium chloride (CaCl₂), ethanol (B145695) (C₂H₅OH), and water (H₂O) (molar ratio 1/2/8). Degummed silk fibers are typically incubated in this solution at 65°C for 3 hours for complete dissolution mdpi.comscialert.net.
Hexafluoroisopropanol (HFIP) : HFIP is a highly desirable solvent because it can dissolve regenerated silk fibroin without detectable degradation of the protein, allowing for the production of high-quality fibers with near-native properties nih.govgoogle.comjustia.comgoogle.com. Native silk fibroin in its fiber-form is not directly soluble in HFIP due to the dense hydrogen bonding in its β-sheet structure google.comjustia.com. Therefore, silk fibroin is often first dissolved in an aqueous salt solution (like LiBr), the salt and water are removed (e.g., by dialysis and lyophilization), and the resulting regenerated silk is then redissolved in HFIP to produce a fiber-spinnable solution nih.govgoogle.comjustia.comgoogle.com.
Other Chaotropic Salts and Solvents : Other high ionic strength aqueous salt solutions, such as lithium thiocyanate (B1210189) (LiSCN), sodium thiocyanate (NaSCN), calcium thiocyanate (Ca(SCN)₂), calcium chloride (CaCl₂), zinc chloride (ZnCl₂), and N-methylmorpholine-N-oxide (NMMO) hydrate, have also been successfully used to dissolve silk fibroin researchgate.netmdpi.comscialert.netgoogle.comjst.go.jp. Strong acids like formic acid and phosphoric acid can also dissolve SF, but they might lead to degradation nih.govresearchgate.net. Ionic liquids are also emerging as new solvents that can dissolve silk fibroin by breaking hydrogen bonds researchgate.net.
After dissolution in salt solutions, the highly viscous silk fibroin salt solution must typically be desalted, commonly achieved by dialyzing the solution against ultrapure water for several days with frequent water changes nih.govnih.govmdpi.com. This desalting process removes the salt ions and yields an aqueous silk fibroin solution nih.govnih.govmdpi.com.
Hydrolysis of Silk Protein for Controlled Molecular Weight Distribution
Hydrolysis is the initial critical step, involving the cleavage of peptide bonds within the silk protein to reduce its molecular weight (MW) and control its distribution. This process enhances the solubility and bioavailability of the silk derivatives researchgate.netnih.gov.
Acid-catalyzed hydrolysis is a method that employs strong mineral acids to break down silk protein. Common acids used include hydrochloric acid (HCl) and sulfuric acid (H2SO4) acs.orgnih.govnih.gov. The process typically requires elevated temperatures, often around 105 °C, and can even proceed at temperatures up to 250 °C for rapid hydrolysis, accelerating the cleavage of peptide bonds acs.orgnih.gov. The reaction is generally conducted under acidic conditions, with a pH typically below 4 nih.govacs.org.
A significant characteristic of acid hydrolysis is its non-specific nature, meaning it cleaves peptide bonds indiscriminately along the protein chain nih.govwikidata.org. While effective in reducing molecular weight, this method can lead to the degradation or partial destruction of certain amino acids, such as tryptophan, and can partially damage serine, tyrosine, and threonine residues nih.gov. The resulting hydrolysates often exhibit an isoelectric pH range below 7 wikidata.org. Recent advancements, such as microwave-assisted acid hydrolysis, have shown promise in shortening reaction times and increasing the yield of silk peptides acs.orgnih.gov.
A comparison of general parameters for acid hydrolysis can be summarized as follows:
| Parameter | Typical Range/Observation | Citation |
| Catalyst | HCl, H2SO4, CO2 | acs.orgnih.govnih.gov |
| Temperature | 105 °C (standard), up to 250 °C (rapid) | acs.orgnih.gov |
| pH | Typically < 4 | nih.govacs.org |
| Cleavage Specificity | Non-specific | nih.govwikidata.org |
| Amino Acid Integrity | Can destroy Tryptophan, partially damage Serine, Tyrosine, Threonine | nih.gov |
| Isoelectric pH of Product | Typically < 7 | wikidata.org |
Enzymatic hydrolysis offers a more controlled and milder alternative to acid hydrolysis for silk protein degradation. This method utilizes specific proteolytic enzymes (proteases) to selectively cleave peptide bonds wikipedia.orgnih.govlabsolu.carcsb.org. A variety of proteases have been explored, each with distinct specificities, including Alcalase, Neutrase, trypsin, papain, bromelain, α-chymotrypsin, proteinase K, FoodPro, Flavourzyme, and Alphalase wikipedia.orglabsolu.carcsb.orguniprot.orgnih.govthegoodscentscompany.comsigmaaldrich.comwikidata.org.
The specificity of these enzymes is a key advantage. For instance, trypsin preferentially cleaves peptide bonds after positively charged amino acid residues like arginine and lysine (B10760008), while chymotrypsin (B1334515) targets bonds after aromatic residues (e.g., phenylalanine, tyrosine, tryptophan), and elastase acts on bonds adjacent to small non-polar residues such as alanine or glycine nih.govlabsolu.carcsb.org. This targeted cleavage allows for greater control over the size and composition of the resulting peptides. Enzymatic hydrolysis typically occurs under milder conditions compared to acid hydrolysis, often within a temperature range of 50–65 °C and specific pH values (e.g., pH 6.5–9.0 for Alcalase and FoodPro) wikipedia.orgnih.govrcsb.orgnih.gov. This leads to a higher recovery yield and better product quality, with less damage to the sensitive amino acid residues, and facilitates the production of silk peptides with defined molecular weight distributions wikipedia.orgrcsb.orguniprot.orgsigmaaldrich.comnih.gov.
Key proteases and their reported specificities/applications in silk hydrolysis:
| Enzyme Type | Examples | General Specificity/Action | Reference |
| Alkaline Proteases | Alcalase, FoodPro | Broad substrate specificity; effective for various proteins wikipedia.orgrcsb.org. Yields smaller peptides rcsb.org. | wikipedia.orgrcsb.org |
| Neutral Proteases | Neutrase | Used for general hydrolysis, can be less efficient than alkaline proteases uniprot.orgthegoodscentscompany.com. | uniprot.orgthegoodscentscompany.com |
| Serine Proteases | Trypsin, α-Chymotrypsin | Trypsin: Cleaves after Arginine/Lysine nih.govrcsb.org. α-Chymotrypsin: Cleaves after aromatic residues nih.govlabsolu.ca. | nih.govlabsolu.carcsb.org |
| Cysteine Proteases | Papain, Bromelain | Papain: Limited cleavage sites on silk fibroin but effective on nanoparticles labsolu.canih.gov. | labsolu.canih.gov |
| Mixed/Combinatorial Enzymes | FoodPro, Collupulin, Alphalase (mixed) | Can achieve synergistic effects for higher decomposition efficiency sigmaaldrich.com. | sigmaaldrich.com |
The molecular weight (MW) and its distribution (MWD) are critical parameters for characterizing silk hydrolysates, as they directly influence the functional properties of the final product nih.govnih.gov. Various analytical techniques are employed to determine these profiles:
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This widely used technique separates proteins and peptides primarily based on their molecular weight. SDS-PAGE analysis helps visualize the range of peptide sizes present in a hydrolysate and assess the effectiveness of the hydrolysis process rcsb.orguniprot.orgnih.gov. For instance, it can show the reduction of high molecular weight proteins and the emergence of lower molecular weight peptide bands rcsb.org.
Other Spectroscopic and Analytical Methods: Fourier Transform Infrared (FTIR) microscopy can provide molecular fingerprinting and insights into structural changes. Dynamic Light Scattering (DLS) can assess the size distribution of oligomers thegoodscentscompany.com.
Research findings indicate that the chosen hydrolysis conditions significantly impact the resulting MW profiles. For example, enzymatic hydrolysis with Alcalase has been shown to yield peptides predominantly less than 10 kDa, while hydrolysates from silkworm pupae treated with superheated water contained polypeptides in the range of 3-15 kDa rcsb.orguniprot.orgthegoodscentscompany.com. The efficiency of hydrolysis, whether acid or enzymatic, is directly reflected in the shift towards lower molecular weights and changes in the distribution curve nih.gov.
General Molecular Weight Characteristics of Silk Hydrolysates:
| Hydrolysis Method | Molecular Weight Range (Typical) | Characterization Techniques | Key Observations | Citation |
| Acid Hydrolysis | Broad distribution, lower MW | (Implied from general protein hydrolysis) | Non-specific cleavage leads to a wide range of peptide sizes; can result in very low molecular weight products and free amino acids nih.govnih.gov. | nih.govnih.gov |
| Enzymatic Hydrolysis | Variable, can be controlled. E.g., <10 kDa (Alcalase), 3-15 kDa (pupae hydrolysate) | SDS-PAGE, GPC/SEC | Enzymes like Alcalase produce smaller peptides rcsb.orguniprot.orgthegoodscentscompany.com. Different enzymes yield different molecular weight distributions rcsb.orguniprot.orgnih.gov. Optimization of enzyme concentration and time can control MW distribution nih.gov. | rcsb.orguniprot.orgnih.govthegoodscentscompany.comnih.gov |
Quaternization Chemistry for Cationic Silk Derivatives
Following hydrolysis, the resulting silk peptides are subjected to quaternization, a chemical process that introduces quaternary ammonium (B1175870) groups, thereby imparting a permanent positive charge to the silk derivatives. This cationic character is crucial for their functionality, particularly in applications where substantivity to negatively charged substrates like hair and skin is desired fishersci.cauniprot.orgencyclopedia.pub.
The introduction of hydroxypropyltrimonium groups onto the silk protein backbone is achieved through reactions with specific cationizing reagents. The most common reactive precursors for this purpose are compounds containing epoxide or chlorohydrin functionalities.
Glycidyltrimethylammonium chloride (GTMAC) is a widely used epoxide-based cationizing agent uniprot.org.
3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTMAC) is a chlorohydrin compound also frequently employed uniprot.org.
These reagents are designed to react with the nucleophilic functional groups present on the silk protein backbone, primarily the primary amine groups and hydroxyl groups uniprot.org. Silk protein, being rich in amino acids such as serine, threonine, and lysine, provides numerous sites for these reactions fishersci.ca. The "hydroxypropyltrimonium" nomenclature indicates that the quaternary ammonium group is linked via a hydroxypropyl chain, typically formed when an epoxide precursor like GTMAC reacts with the protein backbone.
The quaternization process primarily involves an alkylation reaction where the reactive precursor forms a covalent bond with the protein. The specific mechanism depends on whether an epoxide or a chlorohydrin reagent is used:
Epoxide Reagents (e.g., Glycidyltrimethylammonium chloride - GTMAC): In the presence of the silk protein (hydrolyzed silk), the epoxide ring of GTMAC undergoes a nucleophilic ring-opening reaction. The nucleophiles on the protein backbone, such as the primary amine groups (e.g., from lysine residues or the N-terminus) or hydroxyl groups (from serine, threonine, or tyrosine side chains), attack the electrophilic carbon of the epoxide ring. This reaction typically proceeds under alkaline conditions, forming a stable, covalently bound hydroxypropyltrimonium group uniprot.org. A potential side reaction is the hydrolysis of the epoxide itself by water, leading to the formation of dihydroxypropyltrimethylammonium chloride, which would not attach to the protein uniprot.org.
Chlorohydrin Reagents (e.g., 3-chloro-2-hydroxypropyltrimethylammonium chloride - CHPTMAC): For chlorohydrin compounds, the quaternization reaction usually requires an initial step where a base catalyst converts the chlorohydrin into its reactive epoxide intermediate in situ. This epoxide intermediate then follows the same nucleophilic ring-opening mechanism as described above, reacting with the available hydroxyl or amino groups on the protein uniprot.org. A consequence of using chlorohydrin reagents is the generation of by-products such as sodium chloride and water during the reaction, which may need to be removed in post-synthesis purification steps uniprot.org.
The primary amine groups, particularly those of lysine residues and the N-terminus of the peptides, are highly nucleophilic and readily react with these cationizing agents. The reaction introduces the permanent positive charge, rendering the silk hydrolysate cationic and enhancing its affinity for negatively charged surfaces.
Influence of Reaction Conditions on Degree of Substitution and Charge Density
The degree of substitution (DS) and charge density (CD) are crucial parameters influencing the performance and properties of cationic polymers like this compound. The synthesis conditions significantly impact these characteristics, although specific detailed research findings or quantitative data tables directly linking precise reaction parameters (e.g., exact temperature, pH, reactant ratio, time, catalyst concentration) to the resulting DS and CD of this compound are not extensively detailed in the public domain search results.
However, general principles derived from the synthesis of similar cationic polymers and protein derivatives suggest the following influences:
Reactant Ratio : The ratio of the quaternizing agent (e.g., Glycidyltrimethylammonium chloride) to the hydrolyzed silk dictates the extent of cationic modification. A higher concentration of the quaternizing agent, relative to the available reactive sites on the hydrolyzed silk, generally leads to a higher degree of substitution, meaning more quaternary ammonium groups are introduced onto the silk backbone.
Reaction Temperature : Temperature affects reaction kinetics. Higher temperatures typically accelerate the quaternization reaction, potentially leading to a higher DS within a given reaction time. However, excessively high temperatures can also lead to degradation of the sensitive protein backbone, leading to unwanted byproducts or loss of functionality.
Reaction Time : Similar to temperature, reaction time plays a significant role. Prolonged reaction times allow for more complete reaction, potentially increasing the DS until equilibrium or reactant depletion is reached. googleapis.comgoogleapis.com
pH : The pH of the reaction medium can influence the accessibility of reactive sites on the hydrolyzed silk and the reactivity of the quaternizing agent. For protein modification, pH control is critical to maintain the integrity of the protein structure and to facilitate the desired nucleophilic attack for quaternization. An optimal pH range would ensure efficient derivatization without causing extensive hydrolysis or side reactions.
Catalyst Presence : Catalysts, if used, can significantly enhance reaction rates, thereby influencing the time needed to achieve a certain DS or CD.
The resulting cationic polymers are characterized by their charge density, which can range from at least 1 to 7 meq/g, with preferred ranges often cited as 2 to 7 meq/g, and particularly 3 to 7 meq/g. googleapis.com This charge density is critical for the electrostatic interaction of the modified silk with negatively charged substrates, such as damaged hair. nih.gov
Table 1: General Influences of Reaction Conditions on Cationic Derivatization of Biopolymers
| Reaction Parameter | Potential Influence on Degree of Substitution (DS) | Potential Influence on Charge Density (CD) | Notes |
| Reactant Ratio | Higher ratio of quaternizing agent to biopolymer generally increases DS. | Directly proportional to DS; higher DS leads to higher CD. | Optimizing ratio balances derivatization and cost. |
| Temperature | Increased temperature typically accelerates reaction, increasing DS over time. | Can indirectly increase CD by enhancing DS; careful control needed to prevent degradation. | Thermal stability of biopolymer and reactants is a key consideration. |
| Reaction Time | Longer duration allows for higher DS until reaction completion or degradation. | Longer duration can lead to higher CD, up to a maximum. | Trade-off between yield/DS and potential side reactions/degradation. |
| pH | Optimal pH crucial for reactivity of both biopolymer and derivatizing agent. | Influences the availability of reactive sites and thus the maximum achievable CD. | Can affect protein stability and solubility. |
Integrated Synthesis Strategies for this compound
The general integrated strategy encompasses the following major stages:
Raw Material Preparation : This involves collecting natural silk, usually in the form of cocoons from silkworms. tiiips.com
Degumming : The raw silk undergoes a degumming process to remove sericin, which is a glue-like protein coating the fibroin. This step is crucial as sericin removal yields purified fibroin, the primary protein component for subsequent hydrolysis. cir-safety.orgtiiips.cominci.guidenih.gov Degumming ensures that the hydrolysis focuses on the fibroin.
Hydrolysis : The degummed silk fibroin is then hydrolyzed into smaller, water-soluble silk peptides or amino acids. This is typically carried out using controlled acid, alkaline, or enzymatic methods to achieve a desired molecular weight and amino acid profile for the hydrolyzed silk. cir-safety.orgtiiips.com The conditions (e.g., concentration of hydrolyzing agent, temperature, time) are carefully selected to produce the optimal substrate for the next step. google.comgoogle.com
Purification and Neutralization of Hydrolysate : After hydrolysis, the resulting solution is purified to remove any unreacted hydrolyzing agents, insoluble residues, or by-products. tiiips.com If acid hydrolysis is used, a neutralization step is performed to adjust the pH of the hydrolysate. This neutralization can be followed by a maturation period under alkaline conditions to prevent the formation of harmful components and sedimentation. google.com
Quaternization : The purified hydrolyzed silk, typically in solution, is then reacted with a cationic derivatizing agent, commonly Glycidyltrimethylammonium chloride. This reaction covalently attaches the hydroxypropyltrimonium group to the silk peptides, imparting a positive charge. ewg.orgulprospector.com
Post-Synthesis Processing : This stage involves further purification of the this compound to remove unreacted reagents and salts. This may include filtration, desalting, concentration, and drying processes to obtain the final product in a stable form, such as a liquid solution or powder. tiiips.comgoogle.com
This sequence ensures that each derivatization step is carried out under optimal conditions, contributing to the quality and specific properties of the final this compound compound. tiiips.com
Table 2: Integrated Synthesis Stages for this compound
| Stage | Key Process | Purpose | Typical Conditions/Agents (Examples) |
| 1. Raw Material Prep. | Collection of Silk Cocoons | Source of silk fibroin. | Silkworm cocoons |
| 2. Degumming | Sericin Removal | Isolates pure silk fibroin, preventing interference during hydrolysis and ensuring a purer hydrolyzed product. | Sodium carbonate, sodium dodecyl sulfate, 100°C. nih.gov |
| 3. Hydrolysis | Protein Fragmentation | Breaks down large fibroin proteins into smaller, water-soluble peptides and amino acids, increasing solubility and reactivity for subsequent quaternization. | Acid (e.g., Phosphoric acid 80-85% at 70-110°C, HCl 2N at 120°C), alkaline, or enzymatic methods. cir-safety.orggoogle.comgoogle.com |
| 4. Purification & Neutralization | Removal of Impurities, pH Adjustment | Eliminates unreacted hydrolyzing agents and by-products; adjusts pH to optimize for quaternization and ensures product stability. Prevents unwanted side reactions. | Filtration, neutralization with alkali (e.g., NaOH, lime milk), maturation at alkaline pH. tiiips.comgoogle.comgoogle.com |
| 5. Quaternization | Cationic Modification | Introduces positively charged hydroxypropyltrimonium groups onto hydrolyzed silk, conferring cationic properties for functional applications. | Glycidyltrimethylammonium chloride (GTMAC). ewg.org |
| 6. Post-Synthesis Processing | Product Isolation | Isolates and purifies the final product from the reaction mixture, ensuring desired concentration and purity for end-use. | Filtration, desalting, concentration, drying. tiiips.comgoogle.com |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the chemical bonds and molecular architecture of this compound, confirming the success of chemical modifications and revealing its secondary structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quaternized Silk
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of complex biopolymers like this compound. Both solution-state and solid-state NMR techniques can be applied to characterize the chemical environment of various nuclei, most commonly hydrogen (¹H) and carbon (¹³C) ulprospector.comresearchgate.net.
For hydrolyzed silk, NMR can confirm the presence and relative abundance of constituent amino acids (e.g., glycine, alanine, serine, valine, tyrosine, proline, arginine, aspartic acid, leucine, threonine, phenylalanine, isoleucine, glutamic acid), by observing their unique chemical shifts in the ¹H and ¹³C spectra after acid hydrolysis crodabeauty.com. In the case of quaternized silk, NMR is particularly effective in confirming the successful introduction of the hydroxypropyltrimonium groups. The characteristic chemical shifts of the protons and carbons associated with the quaternary ammonium moiety (e.g., -N⁺(CH₃)₃ groups and the hydroxypropyl chain) would appear in distinct regions of the spectrum, providing direct evidence of the derivatization thegoodscentscompany.comulprospector.com. For instance, the C12 carbon from quaternary ammonium (N⁺(CH₃)₃) shows high intensity in ¹³C-NMR spectra of quaternized chitin, a similar biopolymer thegoodscentscompany.com. This provides atomic-level insights into the molecular changes induced by quaternization.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups and confirm the presence of specific chemical bonds within this compound. This technique measures the absorption of infrared radiation by molecular vibrations, generating a unique "fingerprint" spectrum for the compound makingcosmetics.com.
For silk proteins, key characteristic absorption bands arise from the peptide backbone, known as amide bands. The Amide I band (primarily C=O stretching) typically appears in the range of 1600-1700 cm⁻¹ and is highly sensitive to the protein's secondary structure (e.g., alpha-helix, beta-sheet, random coil) australianchemicalsuppliers.comchemicalbook.comchemsrc.com. The Amide II band (N-H bending and C-N stretching) is usually found around 1510-1550 cm⁻¹, while the Amide III band (C-N stretching and N-H bending) appears around 1230-1270 cm⁻¹ australianchemicalsuppliers.comchemsrc.com.
In this compound, FTIR can confirm the presence of these characteristic silk protein signatures, indicating the integrity of the hydrolyzed silk backbone. Furthermore, the introduction of the hydroxypropyltrimonium moiety could lead to new absorption bands or shifts in existing ones, confirming the chemical modification. For example, the presence of C-H stretching vibrations from the propyl and methyl groups of the quaternized moiety would be observable.
Table 1: Characteristic FTIR Amide Bands for Silk Proteins
| Amide Band | Primary Vibration | Typical Wavenumber Range (cm⁻¹) | Structural Information |
| Amide I | C=O stretching | 1600-1700 | Secondary structure (α-helix, β-sheet, random coil) australianchemicalsuppliers.comchemicalbook.com |
| Amide II | N-H bending, C-N stretching | 1510-1550 | Secondary structure australianchemicalsuppliers.comchemsrc.com |
| Amide III | C-N stretching, N-H bending | 1230-1270 | Secondary structure australianchemicalsuppliers.comchemsrc.com |
Circular Dichroism (CD) Spectroscopy for Conformation Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the secondary structure of proteins and peptides in solution, including hydrolyzed silk derivatives inci.guidenih.govspecialchem.comewg.org. It measures the differential absorption of left and right circularly polarized light by chiral molecules. Proteins exhibit distinct CD spectra depending on their conformational elements, such as alpha-helices, beta-sheets, and random coils nih.govspecialchem.com.
For proteins like silk fibroin, CD spectra in the far-UV region (185-250 nm) are particularly informative about secondary structure inci.guidenih.gov. An alpha-helical conformation typically shows double minima at 208 nm and 222 nm, while a beta-sheet structure often displays a negative band near 218 nm and a positive band near 195 nm. A random coil conformation is characterized by a strong negative band around 195 nm chemsrc.comspecialchem.combuyersguidechem.com.
Analyzing the CD spectrum of this compound can reveal the predominant secondary structures present after the hydrolysis and quaternization processes. Changes in the CD spectrum compared to unmodified silk fibroin or hydrolyzed silk could indicate conformational transitions induced by the derivatization, which might impact its functional properties in solution. CD spectroscopy can also be used to monitor protein structural stability and folding specialchem.com.
Solution Properties Analysis
Beyond structural elucidation, understanding the behavior of this compound in solution is critical for predicting its performance and stability in various applications.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation Behavior
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-destructive technique used to determine the hydrodynamic size distribution of particles or macromolecules in a liquid dispersion, as well as to monitor their aggregation behavior letopharm.com. DLS operates by measuring the fluctuations in the intensity of scattered laser light caused by the Brownian motion of particles in solution. Larger particles diffuse more slowly, leading to slower fluctuations in scattered light intensity, and vice versa. The hydrodynamic diameter is calculated using the Stokes-Einstein equation.
Hydrolyzed silk typically has a reduced molecular size compared to native silk fibroin, with average molecular weights ranging from 2,000 to 4,000 Daltons (2-4 kDa). Some hydrolyzed silk proteins can have average molecular weights around 10,000 Daltons. DLS measurements can provide the hydrodynamic diameter, which includes the hydration shell around the molecule, offering insights into its effective size in solution. Monitoring the hydrodynamic size over time or under different conditions (e.g., pH, temperature) can reveal the propensity of this compound to aggregate. An increase in hydrodynamic diameter or the appearance of larger particle populations would indicate aggregation.
Table 2: Typical Molecular Weight Ranges for Hydrolyzed Silk
| Type of Silk | Molecular Weight Range (Daltons/kDa) |
| Hydrolyzed Silk | 2,000 - 4,000 (2-4 kDa) |
| Hydrolyzed Silk | Up to 10,000 (10 kDa) |
| Amino Acids | Less than 200 |
Zeta Potential Measurements for Surface Charge Characterization
Zeta potential is a measure of the electrostatic potential at the slipping plane of a particle in a colloidal dispersion and is a critical indicator of colloidal stability and surface charge characteristics. A high magnitude of zeta potential (either positive or negative) generally implies greater electrostatic repulsion between particles, contributing to a stable dispersion and preventing aggregation. Conversely, a low zeta potential can lead to particle flocculation and instability.
Table 3: Zeta Potential and Colloidal Stability
| Zeta Potential (mV) | Colloidal Stability |
| More positive than +30 | Highly Stable |
| +10 to +30 | Relatively Stable |
| -10 to +10 | Unstable (Flocculation likely) |
| -30 to -10 | Relatively Stable |
| More negative than -30 | Highly Stable |
Microscopic and Imaging Techniques for Supramolecular Organization
Microscopic and imaging techniques provide direct visualization of the physical morphology and supramolecular assembly of this compound, crucial for understanding its functional properties.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology
For silk fibroin nanofibers and related biocomposites, SEM has been used to observe the morphology of electrospun fibers, revealing details such as average fiber diameter and distribution rxweb-prd.com. For instance, studies on silk fibroin nanofibers have shown average diameters ranging from approximately 242 nm to 1250 nm, with clear visualization of uniform or varied fiber structures depending on fabrication conditions rxweb-prd.com. TEM, in turn, can confirm the presence of core-shell structures in composite fibers, as seen in poly(vinyl alcohol)/silk sericin nanofibers, and visualize the internal organization of silk nanofibrils wikipedia.org. Applying these techniques to this compound would allow for the characterization of its film-forming properties, any aggregated structures, or interactions when incorporated into matrices. For example, TEM images could reveal the formation of distinct spherical protrusions or fibrillar structures ulprospector.com.
Table 1: Illustrative Morphological Data Obtainable via SEM/TEM for Silk Derivatives
| Parameter | SEM Observation (Typical) | TEM Observation (Typical) |
| Overall Morphology | Surface features, film continuity, presence of aggregates | Internal structure, fibril arrangement, crystallinity |
| Particle/Fiber Size | Average diameter, distribution (e.g., ~242 nm to 1250 nm for silk nanofibers) rxweb-prd.com | Nanofibril diameter (e.g., ~0.32 nm to 1.64 nm for regenerated silk fibroin) knowde.comchemicalbook.com |
| Structural Integrity | Identification of defects, porosity, surface roughness | Observation of internal phases, core-shell structures wikipedia.org |
| Supramolecular Assembly | Evidence of film formation, interconnected networks | Visualization of ordered or disordered domains atamanchemicals.comfishersci.se |
Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Mapping
Atomic Force Microscopy (AFM) is a versatile technique that provides three-dimensional surface topography at the nanoscale and enables mapping of nanomechanical properties such as elasticity, stiffness, and adhesion fishersci.seontosight.aiidrblab.net. For silk proteins and their derivatives, AFM has been instrumental in characterizing surface roughness, observing nanofibrillar structures, and assessing changes in mechanical properties due to various treatments or interactions knowde.comulprospector.comchemicalbook.com.
AFM can reveal the surface roughness of films or coatings formed by this compound, which is a critical parameter influencing its interaction with other materials or biological surfaces. Studies on silk fibroin membranes have shown roughness values ranging from approximately 1.6 nm to 22.7 nm, which can be affected by cross-linking methods. High-resolution AFM can also image the nanofibrillated structures, with reported nanofibril diameters for regenerated silk fibroin ranging from around 0.32 nm to 1.64 nm knowde.comchemicalbook.com. Beyond topography, advanced AFM modes like AM-FM Viscoelastic Mapping Mode allow for quantitative imaging of elastic modulus (storage modulus) and viscous response (loss tangent) at the nanoscale ontosight.ai. This capability would be particularly useful for understanding the mechanical behavior of this compound when applied to surfaces, such as hair or skin, where its film-forming and conditioning properties are relevant. For example, AFM has been used to study the elastic modulus of silk nanofibrils, providing insights into their stiffness.
Table 2: Illustrative AFM Findings for Silk Protein Surfaces
| Property | AFM Observation (Typical) | Significance |
| Surface Topography | Roughness (e.g., 1.6 nm to 22.7 nm for silk membranes) | Dictates surface interactions, friction, and appearance |
| Nanostructure | Nanofibril diameter (e.g., 0.32 nm to 1.64 nm) knowde.comchemicalbook.com | Influences bulk mechanical properties, stability |
| Elastic Modulus | Quantitative mapping (e.g., changes with structural transitions) | Indicates stiffness and resistance to deformation |
| Viscoelasticity | Loss tangent mapping (e.g., polymer thermal reconfigurations) ontosight.ai | Reveals energy dissipation and damping characteristics |
Chromatographic Methods for Purity and Molecular Weight Distribution
Chromatographic techniques are essential for assessing the purity of this compound and determining its molecular weight distribution, which directly impacts its functional attributes and consistency.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Filtration Chromatography (GFC) when using an aqueous mobile phase, separates molecules based on their hydrodynamic volume (size) as they pass through a porous stationary phase. Larger molecules elute earlier (in the void volume) because they cannot enter the pores, while smaller molecules penetrate the pores and are retained longer, leading to a separation by size.
SEC is a powerful tool for determining the molecular weight distribution (MWD) and purity of silk hydrolysates ewg.org. For this compound, SEC would be used to assess the range of peptide and protein fragments present after hydrolysis and derivatization. This technique can identify changes in molar mass distribution resulting from processing or degradation ewg.org. For instance, studies on silk fibroin degradation have shown that molecular weight decreases with increasing hydrolysis time, indicating the breaking of peptide bonds ulprospector.com. SEC can be coupled with detectors such as ultraviolet spectrophotometric (UV), multi-angle laser light scattering (MALLS), and differential refractive index (DRI) detectors for more comprehensive absolute molar mass and size measurements, overcoming limitations of column calibration ewg.org.
Table 3: Illustrative Molecular Weight Distribution Data from SEC for Silk Hydrolysates
| Parameter | SEC Finding (Typical) | Significance |
| Molecular Weight Range | From low kDa (peptides) to higher kDa (larger fragments) ulprospector.com | Influences solubility, film formation, and biological activity |
| Polydispersity Index (PDI) | Indicates homogeneity of molecular weights (Mw/Mn) | Higher PDI implies broader distribution, affecting consistency |
| Peak Retention Time | Correlates with hydrodynamic volume (larger molecules elute first) | Used for comparative analysis and purity assessment |
| Effect of Hydrolysis | Bands decrease in intensity, shifting to lower MW with increased hydrolysis time ulprospector.com | Demonstrates control over hydrolysis process and resulting fragment sizes |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of components within complex mixtures. It operates by passing a liquid mobile phase under high pressure through a packed column, where compounds separate based on their differential affinities for the stationary and mobile phases. Various modes of HPLC, such as reversed-phase HPLC (RP-HPLC), are employed depending on the chemical properties of the analytes.
For this compound, HPLC is critical for purity assessment and characterization of its amino acid and peptide composition thegoodscentscompany.com. Pre-column derivatization followed by fluorescent or UV detection is commonly used for amino acid analysis of silk hydrolysates, allowing for the quantification of individual amino acids. This provides a detailed profile of the building blocks of the hydrolyzed silk component. HPLC can also be utilized to detect impurities and degradation products, ensuring the quality and stability of the compound. The high resolution and sensitivity of HPLC make it capable of distinguishing subtle differences in complex protein mixtures, which is crucial for assessing purity and identifying trace components. For example, HPLC has been used to analyze the amino acid composition of silk peptides, revealing typical compositions such as alanine (20.0%), glycine (31.3%), and serine (15.3%).
Table 4: Illustrative Data Obtainable via HPLC for Silk Hydrolysate Purity and Composition
| Parameter | HPLC Finding (Typical) | Significance |
| Purity Assessment | Chromatographic peak area and absence of unknown peaks | Confirms material quality and absence of significant contaminants |
| Amino Acid Profile | Quantification of specific amino acids (e.g., Glycine, Alanine, Serine) | Verifies consistent hydrolysis and composition of the silk component |
| Component Separation | Distinct peaks for different peptide fragments or other components | Allows for identification and quantification of specific constituents |
| Degradation Products | Detection of new peaks or changes in existing peak profiles over time | Monitors stability and potential breakdown pathways |
Interactions and Supramolecular Assembly of Hydroxypropyltrimonium Hydrolyzed Silk
Electrostatic Interactions with Anionic Substrates and Polyelectrolytes
The cationic nature of Hydroxypropyltrimonium Hydrolyzed Silk is key to its functionality, enabling strong electrostatic interactions with anionic (negatively charged) surfaces and polyelectrolytes google.comquab.com. Hair and skin surfaces, being keratinous, naturally possess anionic charges, allowing for the adherence of cationic components like this compound google.comquab.com.
Mechanism of Adsorption to Negatively Charged Surfaces
The mechanism of adsorption of this compound to negatively charged surfaces, such as hair, is primarily driven by electrostatic attraction ulprospector.comquab.comnih.gov. The positive charge on the hydrolyzed silk derivative enables it to bind effectively to the anionic sites present on the hair shaft or skin surface ulprospector.comquab.com. This binding is a fundamental aspect of its conditioning and anti-static properties. For instance, in hair care, this electrostatic interaction facilitates the reduction of combing forces and flyaway, while also enhancing softness, gloss, body, and manageability australianchemicalsuppliers.comquab.com. The substantivity of cationic polymers, including this compound, to these substrates is a direct consequence of these electrostatic interactions quab.com.
Complex Coacervation with Oppositely Charged Polymers
This compound, as a cationic polyelectrolyte, can engage in complex coacervation with oppositely charged polymers (anionic polyelectrolytes) google.comgoogle.com. This process, also referred to as "complexation" or "dilution precipitation," involves the formation of insoluble complexes between the cationic polymer and anionic polymers upon dilution google.com. This coacervation phenomenon is utilized in personal care compositions to enhance the deposition efficacy of conditioning agents, including emollients, oils, and the cationic polymers themselves google.com. The ratio of anionic polyelectrolyte to cationic polyelectrolyte is crucial for optimal performance, with specific weight ratios (e.g., from about 0.05 to about 1.2) leading to an increased "Dry Precipitate Mass Yield" upon dilution, indicating enhanced deposition google.com.
Role in Interfacial Phenomena and Film Formation
This compound plays a significant role in interfacial phenomena and the formation of films due to its inherent properties as a modified protein. It acts as a film-former and moisturizer, contributing to benefits in skin and hair care australianchemicalsuppliers.com.
Adsorption at Liquid-Air Interfaces and Thin Film Formation
This compound, being a protein derivative, exhibits surface activity, allowing it to adsorb at liquid-air interfaces australianchemicalsuppliers.commdpi.com. Silk proteins, in general, are known to form stable adsorption layers at the air-water interface mdpi.comrsc.org. This adsorption can lead to the formation of thin, protective films australianchemicalsuppliers.comquab.comglenncorp.compatricemulato.com. For instance, it forms a hydrating film around the hair shaft, which helps to keep hair moisturized, improve combability, restore health and softness, tame frizz, and reduce split ends australianchemicalsuppliers.com. This film-forming capability is also noted in other contexts, such as the ability of silk fibroin to form continuous two-dimensional networks of fibers at interfaces, even at low concentrations mdpi.commdpi.com. The behavior of silk protein at the air-water interface can involve structural rearrangements, such as the formation of helical silk III or laminated silk II structures, which are characterized by a high amount of β-sheet crystallites mdpi.comresearchgate.net.
Influence on Surface Tension and Wettability of Substrates
The adsorption of this compound at interfaces influences surface tension. Similar to other surface-active molecules, the adsorption of silk proteins at the air/water interface leads to a decrease in surface tension mdpi.comresearchgate.net. This reduction in surface tension contributes to the even distribution of products during use and facilitates the penetration of active ingredients onto the intended surface patricemulato.comgoogle.comglynt.com. While direct specific data on the influence of this compound on the wettability of substrates were not extensively detailed, its film-forming nature and ability to impart a "silky feel" suggest an alteration of surface properties, likely impacting wettability australianchemicalsuppliers.comulprospector.com. The ability of film-forming humectants, which include hydrolyzed proteins, to slow down water loss from hair by forming a film over it implies a modification of the hair's surface to retain moisture, indirectly related to wettability blogspot.com.
Self-Assembly and Aggregation Behavior in Aqueous Solutions
Hydrolyzed silk proteins, including their quaternized derivatives like this compound, can exhibit self-assembly and aggregation behavior in aqueous solutions mdpi.comgoogle.com. The self-assembly property of silk proteins is often attributed to the formation of anti-parallel beta-pleated sheets through hydrogen bonding and electrostatic interactions google.com.
The aggregation behavior of silk fibroin (a component of hydrolyzed silk) in aqueous solutions is influenced by factors such as concentration, pH, and the presence of additives mdpi.commdpi.com. For example, even at small concentrations, silk fibroin can form micelle-like aggregates and continuous two-dimensional networks of fibers at interfaces mdpi.com. The addition of surfactants, whether cationic or anionic, can strongly influence the protein aggregation at the air-water interface, potentially leading to the destruction of ordered self-assembly structures at higher concentrations mdpi.comresearchgate.net.
The ability of cationic surfactants to induce instantaneous gelation of silk fibroin solutions further illustrates their aggregation behavior researchgate.netasianpubs.org. In these instances, silk fibroin molecules can form clustered nanofilaments, differing from the porous network structure seen in pure silk fibroin hydrogels researchgate.netasianpubs.org. This suggests that the charge effect, hydrophobic effect, and surface tension are presumed to be related to the formation of such hydrogels researchgate.netasianpubs.org. The presence of specific salts can also promote silk fibroin self-assembly in solution, influencing the formation of beta-sheet content and impacting adsorption kinetics rsc.org.
Factors Influencing β-Sheet Formation and Fibrillation
Silk proteins, including those in hydrolyzed silk, possess a natural propensity to adopt β-sheet secondary structures, which are critical for the mechanical strength and stability of natural silk fibers. switchlab.orgrsc.org The formation of these ordered β-sheet structures and subsequent fibrillation is a complex process influenced by various environmental factors. For instance, in Bombyx mori silk fibroin, the introduction of β-sheet crystals can be promoted by exposure to methanol (B129727) or methanol/water solutions. incidecoder.com Moreover, specific processing conditions like incubation in ethanol-water quiescently or in water under shear can induce silk protein to fold into distinct β-sheet fibril structures, including cross- or parallel-β-sheets. researchgate.netrsc.org Hydrogen bonds play a fundamental role in stabilizing these β-pleated sheets. switchlab.org
The aggregation of proteins into ordered β-sheet arrangements, often leading to fibril formation, is driven by "Aggregation Prone Regions" (APRs) within the protein sequence. These regions are typically hydrophobic and tend to self-associate through backbone hydrogen bonds. switchlab.org While silk proteins naturally contain such regions and can be induced to aggregate into stable fibrous structures under certain conditions, nih.gov the specific influence of the hydroxypropyltrimonium modification on the β-sheet formation and fibrillation of hydrolyzed silk is not extensively detailed in the public domain. However, a cationic modification would inherently alter the electrostatic interactions and solubility characteristics of the silk peptides, potentially affecting their conformational flexibility and propensity for ordered aggregation compared to unmodified hydrolyzed silk. This aspect would be crucial for understanding its stability and performance in formulations.
Formation of Nanostructures and Colloidal Systems
This compound, being a cationic polymer, is adept at forming various nanostructures and colloidal systems, particularly in the context of its application as a conditioning agent. Its ability to neutralize negative charges on surfaces, such as hair strands, is a direct consequence of its cationic nature, preventing static and tangling. chanhtuoi.com
A significant mode of nanostructure formation involves coacervation. When dilute solutions containing cationic polymers, like this compound, are mixed with anionic surfactants, they can form insoluble coacervates upon dilution below the critical micelle concentration of the surfactant. chanhtuoi.com These coacervates are colloidally dispersed systems that can readily deposit onto substrates, contributing to conditioning benefits. The specific properties of these coacervates, such as their size, stability, and deposition efficiency, are influenced by factors including the polymer's molecular weight and charge density, the surfactant composition, and the presence of electrolytes. chanhtuoi.com
Beyond coacervation, hydrolyzed silk peptides themselves have been shown to form complex nanoassemblies. For example, concentrated solutions of silk fibroin proteins can spontaneously organize into hierarchical micellar nanostructures, which are precursors to the formation of silk fibers. nih.gov This inherent capability of silk proteins to self-assemble into organized nanostructures suggests that this compound, despite its chemical modification, could also exhibit complex self-assembly behaviors, potentially forming micelles, vesicles, or other types of nanoparticles depending on concentration, solvent conditions, and interaction with other components in a formulation. These colloidal properties are fundamental to its function in providing a transparent protective film and enhancing moisture retention. encyclopedia.pub
Interactions with Small Molecules and Ions
The charged nature and abundant functional groups within this compound facilitate intricate interactions with small molecules and various ions present in its environment.
Binding Affinity to Metal Ions and Counterions
Silk proteins, including both fibroin and sericin components of hydrolyzed silk, possess numerous polar functional groups (such as -COOH, -NH2, -OH, -CO-NH-, -CO-, and -S-S-) which carry negative charges or contain atoms with lone pairs of electrons. mdpi.comencyclopedia.pub These characteristics provide ample binding sites for positively charged metal ions. The interactions primarily occur through electrostatic attraction and chelation, where the functional groups coordinate with electron-deficient metal ions. mdpi.comencyclopedia.pub For instance, research on silk proteins demonstrates a strong affinity for metal ions like Cu2+, and the binding preference can be influenced by the metal ion's properties, including charge-accepting ability, ionic radius, and valence state. encyclopedia.pub Specifically, -NH2 groups have been identified as highly effective in promoting metal ion binding to sericin, forming stable sericin/metal complexes where each bivalent metal ion can chelate with four -NH2 groups. encyclopedia.pub
Influence of Ionic Strength on Solution Behavior
For charged polymers, increasing ionic strength typically screens the electrostatic repulsion between charged groups on the polymer chain, leading to a more compact conformation and potentially reduced viscosity, or conversely, promoting aggregation if attractive forces become dominant. Conversely, low ionic strength can cause the polymer chains to expand due to increased electrostatic repulsion. While some sources for related cationic polymers like Guar Hydroxypropyltrimonium Chloride mention a relative insensitivity to ionic strength regarding its hydrocolloidal nature, its coacervation properties are explicitly stated to be dependent on electrolytes, demonstrating a clear influence. chanhtuoi.com
In the broader context of silk proteins, ionic strength is known to be a critical factor. For example, the polymerization of spider silk protein into fibers is highly sensitive to ionic strength, with optimal conditions often requiring a specific range (e.g., 1-250 mM). google.com This highlights that even for protein-based polymers, controlled ionic environments are crucial for their assembly and functionality. Therefore, for this compound, the ionic environment of a formulation would play a significant role in its solubility, conformational state, its ability to form coacervates with surfactants, and ultimately, its performance in conditioning and film-forming applications.
Compound Names and PubChem CIDs
Integration into Engineered Biomaterial Systems and Advanced Functional Research
Design Principles for Hydroxypropyltrimonium Hydrolyzed Silk-Based Hydrogels
The incorporation of cationic surfactants or polymers, which mimic the charge of this compound, can induce rapid gelation of silk fibroin solutions, forming hydrogels with specific structural and mechanical properties asianpubs.orgscialert.net. For instance, certain cationic polymers can coat silk fibroin nanoparticles through electrostatic interaction, improving their colloidal stability, which is crucial for drug delivery systems researchgate.net.
Physical and Chemical Crosslinking Strategies
The formation of stable and functional hydrogels from silk fibroin, including its quaternized derivatives, relies on various crosslinking strategies. These can be broadly categorized into physical and chemical methods, often employed in combination to achieve desired mechanical properties and stability researchgate.netnih.gov.
Physical Crosslinking: This method exploits the inherent self-assembly properties of silk fibroin. The transformation of silk fibroin from a random coil to a β-sheet structure is a key mechanism for physical crosslinking, leading to the formation of elastic surface gels at interfaces rsc.orgmdpi.com. Factors such as protein concentration, pH, temperature, and the addition of certain ions or precipitants can influence gelation time and the resulting hydrogel structure and mechanical strength mdpi.comacs.org. For instance, increasing silk fibroin concentration typically leads to higher storage modulus and improved mechanical properties of the hydrogels mdpi.commdpi.com. The presence of cationic surfactants, analogous to the cationic nature of this compound, can induce instantaneous gelation by promoting the aggregation of silk fibroin molecules into clustered nanofilaments through charge effects and hydrophobic interactions asianpubs.orgscialert.net.
Chemical Crosslinking: This involves the use of chemical agents to form covalent bonds between silk protein chains, creating a more stable and robust 3D network nih.gov. Common chemical agents include genipin, glutaraldehyde, and carbodiimide, which react with hydroxyl, amino, and carboxyl groups on the silk protein nih.gov. Photo-crosslinking is also a prevalent method, particularly in tissue engineering, as it avoids excessive chemical reagents and allows for rapid gelation and the creation of hydrogel scaffolds with specific 3D structures, including cell-loaded systems nih.gov. Chemical modifications, such as the incorporation of sulfonic acid groups, can inhibit β-sheet self-assembly, while the addition of hydrophobic groups can catalyze it, influencing hydrogel formation kinetics nih.gov. The dual physically and enzymatically crosslinked hydrogels have gained attention for their tunable physical and mechanical properties researchgate.net.
Rheological Characterization of Hydrogel Networks
Rheological characterization is essential for understanding the viscoelastic properties, gelation kinetics, and mechanical strength of hydrogel networks. Key parameters include storage modulus (G'), which measures the elastic response (energy stored), and loss modulus (G''), which measures the viscous response (energy dissipated) nih.govmdpi.comljmu.ac.uk.
For well-formed hydrogels, the storage modulus (G') is typically significantly larger than the loss modulus (G''), indicating a dominant elastic, solid-like behavior mdpi.comljmu.ac.uknih.gov. The values of G' and G'' generally increase with increasing silk fibroin content, suggesting a stronger and more stabilized hydrogel network mdpi.comljmu.ac.uk. The linear viscoelastic region (LVER) is a critical characteristic, representing the strain amplitude range where the moduli remain constant nih.gov.
Research on cationic hydrogels, such as those formed with cationic monomers, shows that the elastic moduli (G') near the gel point exhibit a power law dependence, indicating the formation of a well-defined three-dimensional network researchgate.net. The addition of silk fibroin to hydrogels can influence both viscoelastic moduli and mesh size, with effects varying based on concentration. At lower concentrations, it may increase mesh size, while at higher concentrations, it can act as a filler, decreasing mesh size and affecting diffusion properties nih.gov. Shear-thinning behavior, where viscosity decreases under shear stress, and self-healing properties are also crucial rheological characteristics for injectable hydrogel systems acs.orgmdpi.com.
Here is a summary of rheological characteristics observed in silk fibroin hydrogels:
| Rheological Property | Observation / Effect | Influencing Factors | Citation |
| Storage Modulus (G') vs. Loss Modulus (G'') | G' > G'' for solid-like behavior | Concentration of SF, crosslinking density | mdpi.commdpi.comljmu.ac.uknih.gov |
| Magnitude of G' and G'' | Increases with increasing SF concentration | SF concentration, crosslinking density | mdpi.comljmu.ac.uk |
| Gelation Time | Decreases with increasing SF concentration, decreasing pH, increasing temperature, adding Ca²⁺ | SF concentration, pH, temperature, presence of ions/additives | mdpi.comacs.org |
| Shear-thinning behavior | Viscosity decreases under shear stress | Hydrogel formulation, concentration | mdpi.com |
| Self-healing properties | Ability to recover rheological properties after deformation | Presence of polymyxin (B74138) B, hydrogel composition | acs.org |
Development of Films and Coatings Utilizing Quaternized Silk
Quaternized silk, including this compound, is valuable for the development of films and coatings due to its improved solubility and cationic charge, allowing for enhanced interaction with surfaces ulprospector.com. Silk fibroin films exhibit advantages such as uniform and dense structure, controllable thickness, optical transparency, and stability, making them suitable for flexible displays, optical sensors, and drug delivery systems rsc.orgaip.orgmdpi.comresearchgate.net.
Fabrication Techniques for Controlled Film Morphology
Various fabrication techniques are employed to control the morphology of films and coatings incorporating silk fibroin. Solution casting is a common and versatile method, where an aqueous silk fibroin solution is cast onto a substrate, and the solvent evaporates to form a film rsc.org. This technique allows for control over film thickness and can be used to create structured surfaces by employing negative molds rsc.org.
Electrostatic spinning (electrospinning) is another widely used technique for preparing silk fibroin composite films, producing ultrafine fiber structures with high surface area-to-volume ratio, nanoscale porosity, and good mechanical properties rsc.orgnih.gov. This method involves injecting an SF solution into an electrostatic spinning device under an electric field, leading to the formation of fiber jets that cure into films rsc.org. Precision techniques like micro-patterning and bio-printing have also been explored for more complex SF-based scaffold fabrication mdpi.com. Humidity during film preparation can influence the surface structure, affecting properties like hydrophobicity nih.gov.
Surface Modification and Adhesion Studies
The surface properties of silk fibroin materials, including films and coatings, are crucial for their interaction with other materials and biological systems. Quaternized silk, by its nature, offers a cationic surface, enhancing its adsorption and interaction capabilities ulprospector.comacs.org.
Surface modification techniques are often employed to further tune the chemical and physical properties of silk films. Chemical modification can introduce functional groups (e.g., hydroxyl, carboxyl, amino) that impart unique properties such as antimicrobial activity or regulate ion diffusion nih.govrsc.org. For example, modifying native silk fibroin nanofibrillar films with polylysine (B1216035) can increase surface charge density and reduce nanochannel diameter, leading to strong cation and anion selectivity rsc.org. The surface of silk fabric can also be modified using polysaccharide derivatives to improve printing performance and hydrophilicity nih.gov.
Adhesion studies assess the ability of silk-based coatings to bind to various substrates. The cationic nature of this compound would naturally promote electrostatic adsorption to negatively charged surfaces acs.org. The introduction of specific motifs on the surface of silk fibroin can effectively promote cell attachment, proliferation, and differentiation, which is a key advantage in tissue engineering scaffolds rsc.org. The mechanical properties of silk fibroin films, including adhesion, can be significantly enhanced through strategies like supramolecular cross-linking with poly(ethylene glycol) peptide rsc.org. The crosslinking degree of hydrogels, which can be extended to films, also affects adhesion, as increased crosslinking can limit segment mobility and decrease adhesion mdpi.com.
Composite Material Formulations with this compound
Silk fibroin itself is a versatile biomaterial, often combined with other polymers (natural or synthetic) or inorganic materials to form composites with improved mechanical strength, controlled degradation, and enhanced biological functions nih.govmdpi.comresearchgate.net. For instance, chitosan (B1678972), an alkaline polysaccharide, is frequently combined with silk fibroin to form composites (sponges, hydrogels, membranes, particles, and coatings) due to complementary functionalities and tunable properties researchgate.net.
When this compound is used, its cationic charge can facilitate electrostatic interactions with negatively charged components within the composite, influencing the material's structure, mechanical properties, and drug loading/release capabilities. For example, cationic silk fibroin nanoparticles loaded with photosensitizers have been developed for targeted delivery to and elimination of drug-resistant bacteria, demonstrating good biocompatibility and enhanced efficacy due to electrostatic adsorption acs.org.
Composite formulations can include various additives to achieve specific functionalities. Blending silk fibroin with polyethylene (B3416737) oxide (PEO) and piezoelectric materials like barium titanate (BaTiO3) allows for the creation of bio-composite nanofibers with tailored physicochemical properties, where the zeta potential helps predict interactions between constituents mdpi.com. Furthermore, incorporating materials like graphene oxide can significantly increase the mechanical strength of silk fibroin hydrogels and composites rsc.org. The ability to form interpenetrating networks or use dual crosslinking strategies (physical and chemical) also plays a role in creating robust composite hydrogels researchgate.net.
Key Data on Composite Material Formulations:
| Component(s) with this compound (or cationic SF) | Application / Benefit | Noteworthy Characteristics | Citation |
| Cationic silk fibroin nanoparticles + Chlorin e6 (photosensitizer) | Photodynamic elimination of drug-resistant bacteria | Low toxicity, good biocompatibility, electrostatic adsorption for bacterial targeting | acs.org |
| Chitosan/silk fibroin (CS/SF) electrospun nanofiber + cationic peptide | Wound dressing applications | Appropriate mechanical properties, high water uptake, controlled release, antibacterial activity | nih.gov |
| Silk fibroin + Graphene Oxide | Enhanced mechanical strength | Increased breaking strength up to 5 times that of pure silk hydrogel | rsc.org |
| Polyethylene oxide (PEO)/Silk Fibroin/Barium Titanate (BaTiO3) | Bio-composite nanofibers | Tunable physicochemical properties, zeta potential for constituent interaction prediction | mdpi.com |
Blending with Synthetic Polymers and Biopolymers
The blending of this compound with both synthetic polymers and other biopolymers is a strategy to create novel composite materials with optimized properties. This approach aims to combine the desirable characteristics of each component, such as enhancing mechanical strength, thermal stability, or biocompatibility, while potentially mitigating drawbacks like limited processability or biodegradability of some synthetic counterparts sarchemlabs.comcir-safety.orgresearchgate.net.
Silk proteins, including hydrolyzed forms, have been widely blended with a variety of polymers. For instance, silk fibroin/silk sericin blends have been utilized for wet-spinning processes to improve the structure and mechanical properties of regenerated silk labsolu.ca. Sericin has also been shown to enhance the electrospinnability of regenerated silk fibroin blends, leading to high-quality materials for medical applications labsolu.ca. Studies have explored blending biopolymers like collagen with synthetic polymers such as polyhydroxybutyrates (PHB) to form fibrous scaffolds for cartilage engineering, resulting in materials with high hydrophilicity and suitable mechanical properties sarchemlabs.com. Similarly, chitosan, another biopolymer, has been electrospun with PHB to construct biocomposites sarchemlabs.com.
The rationale behind blending this compound, with its cationic nature, lies in its potential to form strong electrostatic or hydrogen bonding interactions with other polymers, particularly anionic or hydroxyl-rich polymers, thereby enhancing miscibility and interfacial adhesion within the blend mdpi.com. This leads to the formation of homogeneous and stable composite materials. The enhanced solubility and film-forming capabilities of this compound, attributed to its quaternary ammonium (B1175870) modification, can facilitate its integration into various polymer matrices.
Nanocomposite Design and Characterization
This compound can be incorporated into nanocomposite designs to create materials with superior mechanical, chemical, and biological properties. Nanocomposites typically involve dispersing nanoparticles within a polymer matrix, leading to enhanced performance characteristics nih.gov. Silk-based bionanocomposites have gained significant interest, particularly in the biomedical field, due to their ability to combine the inherent properties of silk fibroin (biodegradability, biocompatibility, and mechanical strength) with the unique attributes of nanoparticles nih.gov.
Design Methodologies: Nanocomposites involving silk proteins can be designed through various methods, including in situ synthesis of nanoparticles within silk matrices or incorporating pre-formed nanoparticles into silk solutions. For example, gold (Au NPs), silver (Ag NPs), and iron oxide nanoparticles (IONPs) have been successfully integrated into silk matrices to form bionanocomposites such as electrospun mats, hydrogels, cryogels, sponges, and 3D printed structures nih.gov. Similarly, silk proteins (sericin and fibroin) have been incorporated into crosslinked hydrogel structures using modified montmorillonite (B579905) clay as a crosslinking agent to improve biocompatibility and mechanical properties.
Characterization Techniques: Comprehensive characterization is crucial for understanding the properties and performance of nanocomposites. Common techniques employed include:
Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structures of modified components and nanocomposite hydrogels, indicating interactions between components.
Scanning Electron Microscopy (SEM): Provides insights into the microstructure, surface morphology, and porosity of the nanocomposites nih.gov.
X-ray Diffraction (XRD): Used to assess the crystalline structure and uniformity of synthesized nanoparticles within the matrix.
Dynamic Light Scattering (DLS): Characterizes the size distribution of nanoparticles and their stability within the composite.
Thermal Analysis (TGA/DTA): Evaluates the thermal properties and stability of the membranes.
Mechanical Testing (e.g., Tensile Tests): Determines the mechanical behavior, such as rigidity and compliance, under various conditions.
Swelling and Rheological Measurements: Assess the elastic behavior and water absorption properties of hydrogels.
Contact Angle Analysis: Used to confirm the hydrophilic nature of nanocomposites cir-safety.org.
Research Findings in Silk Nanocomposites: Silk-based nanocomposites have demonstrated significant functional improvements. For instance, silk-Ag NPs hydrogel bionanocomposites exhibit notable antibacterial activity nih.gov. Silk-IONPs hydrogel bionanocomposites have shown promise in brain regeneration processes and monitoring by magnetic resonance imaging nih.gov. Silk-Au NPs hydrogel bionanocomposites demonstrate remarkable ability to adsorb and catalyze the reduction of methylene (B1212753) blue dye nih.gov. The incorporation of silk sericin into nano-conjugates has also led to enhanced efficacy and stability of nanomaterials, with applications in drug delivery, tissue engineering scaffolds, and antimicrobial agents.
The specific cationic modification of this compound may further enhance its interaction with certain nanoparticles or facilitate the dispersion of charged nanomaterials, leading to novel nanocomposite properties relevant for specialized applications.
Functionalization for Targeted Interactions in Material Science
Functionalization of biomaterials, including this compound, is essential for tailoring their surface properties and bulk characteristics to achieve specific biological or material science objectives. This involves introducing chemical groups, ligands, or peptides that can interact precisely with target molecules or cellular components.
Covalent Grafting of Specific Ligands and Peptides
Covalent grafting involves the formation of strong, permanent chemical bonds between the polymer backbone and specific functional molecules like ligands or peptides. This method is highly effective for imparting stable and targeted functionalities to biomaterials. The versatility of silk proteins, including hydrolyzed forms, makes them amenable to various covalent modification strategies.
Purpose of Covalent Grafting: The primary purpose of covalent grafting is to enhance the biomaterial's interaction with its biological environment or to provide specific chemical reactivity. For instance, functionalizing biomaterials can promote cell adhesion, proliferation, and differentiation, improve tissue integration, or enable selective binding to specific biomolecules uni.lu. In tissue engineering, such modifications are critical for mimicking natural tissue structures and promoting regeneration.
Examples of Ligands and Peptides: A well-studied example of a grafted peptide is the Arginine-Glycine-Aspartic acid (RGD) peptide. This sequence is found in extracellular matrix proteins and is known to promote cell adhesion by binding to integrin receptors on cell surfaces. Covalent grafting of the RGD-peptide onto synthetic polymer surfaces like polyetheretherketone (PEEK) has significantly promoted cellular adhesion and enhanced the proliferation of osteoblasts. This principle can be extended to this compound, where its silk protein backbone can be chemically modified.
Methods of Grafting: Various chemical reactions can be employed for covalent grafting, depending on the available functional groups on the polymer and the ligand. For example, Schiff base formation, utilizing aldehyde and amine groups, has been successfully used to graft peptides onto polymer surfaces. Other approaches involve reactions with hydroxyl, carboxyl, or amino groups naturally present in silk proteins. The presence of quaternary ammonium groups in this compound may influence the choice of grafting chemistry, potentially enabling novel reaction pathways or requiring protective groups during functionalization. The extensive applications of modified silk proteins in the biomedical field underscore the potential of such functionalization for addressing medical challenges.
Non-Covalent Complexation with Bioactive Macromolecules
Non-covalent complexation involves reversible interactions, such as physical adsorption, electrostatic assembly, hydrophobic interactions, hydrogen bonds, and van der Waals forces, between the biomaterial and bioactive macromolecules mdpi.com. This approach is particularly valuable for controlled release applications and maintaining the biological activity of sensitive molecules.
Types of Interactions and Purpose: The cationic nature of this compound, due to its quaternary ammonium groups, makes it highly suitable for electrostatic interactions with negatively charged bioactive macromolecules like nucleic acids (e.g., DNA, RNA), acidic proteins, or certain polysaccharides. This electrostatic attraction can facilitate the complexation of these macromolecules, leading to their improved stability, targeted delivery, or controlled release cir-safety.org. For instance, chitosan, another cationic biopolymer, is extensively used in drug delivery applications for its ability to form complexes with various therapeutic molecules, including proteins and peptides cir-safety.org.
Applications in Material Science: Non-covalent complexation can be utilized for:
Drug and Gene Delivery: Complexing therapeutic proteins, peptides, or nucleic acids with this compound could enable their sustained or localized release in a biomedical context uni.lucir-safety.org.
Enzyme Immobilization: The surface of this compound could provide a stable platform for non-covalent immobilization of enzymes, enhancing their activity and stability for biotechnological applications.
Biosensors: The ability to form specific non-covalent complexes with target analytes can be harnessed for developing highly sensitive and selective biosensing platforms.
The reversible nature of non-covalent interactions offers flexibility in material design, allowing for responsive systems that release their cargo upon specific environmental cues, such as changes in pH, temperature, or ionic strength. The inherent biocompatibility of the silk component further makes these complexes attractive for in vivo applications.
Computational Modeling and Theoretical Frameworks
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules. They allow for the investigation of the time-dependent behavior of molecular systems by solving Newton's equations of motion for each atom. For polymers like Hydroxypropyltrimonium Hydrolyzed Silk, MD simulations are invaluable for understanding their conformational landscape, flexibility, and dynamic interactions with solvents or other molecules google.com.
In the context of this compound, MD simulations could be employed to:
Investigate hydration shells: Determine the interaction of water molecules around the hydrophilic and charged regions of the polymer, providing insights into its moisturizing capabilities.
Assess conformational changes in different environments: Simulate the polymer in varying pH, ionic strength, or temperature conditions to observe changes in its structure and how these might affect its functional properties, such as film formation or interaction with charged surfaces.
Examine intra- and intermolecular interactions: Identify key hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the polymer's structure or facilitate its self-assembly or interaction with other biopolymers.
While MD simulations are a crucial tool for understanding polymer behavior at the atomic level, specific published studies detailing conformational dynamics or related data for this compound are not widely available in current public scientific databases. The complexity of the hydrolyzed silk component (a mixture of peptides of varying lengths) would necessitate extensive computational resources and a robust representation of the polydispersity and the specific derivatization.
Coarse-Grained Models for Polymer Dynamics and Assembly
Coarse-grained (CG) models simplify the representation of molecular systems by grouping several atoms into single "beads" or interaction sites. This reduction in degrees of freedom allows for the simulation of much larger systems and longer timescales than traditional atomistic MD, making CG models particularly suitable for studying polymer dynamics, self-assembly, and phase behavior.
For this compound, CG models would be beneficial for:
Investigating large-scale polymer dynamics: Explore the diffusion, entanglement, and rheological properties of the polymer chains in solution, especially at higher concentrations where atomistic MD becomes computationally prohibitive.
Simulating self-assembly: Analyze the formation of aggregates, micelles, or other supramolecular structures driven by hydrophobic interactions, electrostatic repulsion/attraction between the cationic groups, and hydrogen bonding. This could provide insights into its film-forming capabilities on surfaces.
Understanding phase behavior: Predict the solubility limits and phase separation characteristics of the polymer in different solvent systems or in mixtures with other components.
Modeling interactions with surfaces: Study the adsorption and spreading behavior of this compound on various surfaces, such as hair or skin keratin, which are crucial for its conditioning effects.
The development of accurate CG force fields for a complex modified biopolymer like this compound requires careful parametrization against atomistic simulations or experimental data. Despite their potential, specific research findings utilizing coarse-grained models for this particular compound are not readily found in the current scientific literature.
Predictive Algorithms for Polymer-Surface Interactions
Predictive algorithms for polymer-surface interactions leverage computational chemistry and physics principles to model how polymers adsorb onto, desorb from, and interact with solid or liquid interfaces. For cationic polymers such as this compound, these interactions are predominantly driven by electrostatic forces, hydrogen bonding, and hydrophobic effects.
These algorithms could predict aspects critical to the performance of this compound, including:
Adsorption thermodynamics and kinetics: Quantify the strength and rate of binding of the polymer to model surfaces, such as those representing hair cuticles (e.g., keratin-like surfaces) or skin components. This would help in understanding its substantivity and film-forming properties.
Surface coverage and film thickness: Determine how densely the polymer adsorbs onto a surface and the resulting film morphology, which directly impacts conditioning benefits like smoothness and anti-frizz effects.
Orientation and conformation at interfaces: Analyze how the polymer chains reorient and spread once adsorbed, revealing the exposed functional groups that contribute to surface modification.
Competitive adsorption: Model how this compound interacts with surfaces in the presence of other common cosmetic ingredients, predicting potential synergistic or antagonistic effects.
While the principles for such predictive algorithms are well-established for polyelectrolytes, direct computational studies providing specific data tables or detailed findings on the polymer-surface interactions of this compound with relevant biological surfaces are not widely published.
Quantitative Structure-Property Relationship (QSPR) Modeling for Quaternized Silk Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling involves developing mathematical models that correlate the chemical structure of a compound with its macroscopic properties. This approach is particularly useful for optimizing the design of new materials and predicting properties without extensive experimental testing. For quaternized silk derivatives, QSPR models would aim to link structural descriptors (e.g., degree of hydrolysis, molecular weight distribution, density of quaternization) with their functional attributes.
QSPR modeling could be applied to quaternized silk derivatives, including this compound, to:
Predict physicochemical properties: Estimate properties like solubility, charge density, glass transition temperature, or viscosity based on variations in their chemical structure and molecular weight.
Correlate structure with performance attributes: Develop models to predict hair conditioning efficacy (e.g., detangling, frizz reduction, softness), skin moisturizing capability, or antistatic effects based on the structural features of the silk derivative.
Optimize synthesis parameters: Inform the design of synthetic routes by correlating structural features obtained from different reaction conditions with desired product properties.
Virtual screening of derivatives: Explore a library of hypothetical quaternized silk derivatives to identify those with optimal predicted properties, guiding experimental synthesis efforts.
An illustrative example of the type of data that QSPR models might generate for a hypothetical set of quaternized silk derivatives is shown below, though it must be noted that this is a conceptual table demonstrating the potential application of QSPR and not based on specific published data for this compound.
| Derivative ID | Average MW (Da) | Quaternization Degree (%) | Predicted Hair Conditioning Score (0-10) | Predicted Zeta Potential (mV) |
| QSD-A | 500 | 15 | 6.5 | +15 |
| QSD-B | 800 | 20 | 7.8 | +22 |
| QSD-C | 1200 | 10 | 5.9 | +10 |
| QSD-D | 650 | 25 | 8.2 | +28 |
Table 1: Hypothetical QSPR Data for Quaternized Silk Derivatives
Despite the power of QSPR, published QSPR models specifically for "this compound" or detailed research findings in this area are not widely available. This represents a significant opportunity for future research to develop such predictive tools, which would greatly assist in the rational design and optimization of novel silk-derived ingredients for personal care and other industries.
Compound Names and PubChem CIDs
Future Directions in Academic Research on Hydroxypropyltrimonium Hydrolyzed Silk
Exploration of Novel Quaternization Chemistries and Precursors
Current research is actively seeking to move beyond conventional quaternization methods, aiming for greater control over the modification process and the introduction of novel functionalities. The exploration of new chemical pathways and starting materials is central to this endeavor.
A significant area of investigation involves the use of milder and more specific quaternizing agents. Traditional methods can sometimes lead to non-specific modifications or the use of harsh reagents. To circumvent this, researchers are exploring reagents like methyl iodide in the presence of potassium bicarbonate in methanol (B129727), which offers a mild and efficient method for the quaternization of amino groups without affecting hydroxyl groups. researchgate.net This level of selectivity is crucial for preserving the inherent structure of the silk peptides while introducing the desired cationic charge.
Furthermore, enzymatic modifications are gaining traction as a highly specific and environmentally benign approach. rsc.org Enzymes such as horseradish peroxidase (HRP) can be used to catalyze the modification of silk fibroin. rsc.org This chemoenzymatic approach allows for the grafting of specific molecules onto the silk backbone, offering a high degree of control over the final product's properties. rsc.org For instance, HRP-catalyzed polymerization of phenolic compounds in the presence of silk fibroin can introduce new functionalities. rsc.org
Genetic engineering also presents a frontier for creating novel precursors for quaternization. rsc.org By modifying the genetic sequence of the silkworm, it is possible to produce silk fibroin with a tailored number and distribution of reactive sites, such as lysine (B10760008) or arginine residues. This would allow for a more controlled and uniform quaternization, leading to materials with highly predictable charge densities and performance characteristics.
| Research Direction | Investigated Approach | Potential Advantages |
| Novel Reagents | Mild quaternizing agents (e.g., methyl iodide/potassium bicarbonate) | High selectivity, preservation of protein structure. researchgate.net |
| Enzymatic Modification | Horseradish peroxidase (HRP) catalyzed reactions | High specificity, environmentally friendly, controlled grafting of functionalities. rsc.org |
| Genetic Engineering | Tailoring amino acid sequences of silk fibroin | Precise control over reactive sites, uniform quaternization, predictable material properties. rsc.org |
Advanced Multi-Scale Characterization Techniques
A comprehensive understanding of the structure-property relationships in Hydroxypropyltrimonium Hydrolyzed Silk necessitates the use of sophisticated characterization techniques that can probe the material across multiple length scales.
Solid-State Nuclear Magnetic Resonance (NMR) is proving to be an invaluable tool for elucidating the secondary structure of silk proteins in their solid form. nih.govmdpi.comnih.gov Unlike techniques that require solubilization, solid-state NMR can provide detailed information about the conformation of the protein backbone, including the distribution of α-helices and β-sheets, in the final material. nih.govnih.gov This is crucial for understanding how the quaternization process affects the inherent structural motifs of the silk fibroin. nih.gov For instance, it can be used to study the torsion angles of the protein backbone and characterize the amorphous regions of the silk. nih.govmdpi.com
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the hierarchical structure of biopolymers from the nanoscale to the microscale. nih.govmdpi.comnih.gov These methods can provide information on the size, shape, and arrangement of crystalline and amorphous domains within the modified silk. nih.govmdpi.com SAXS, for example, can be used to analyze the lamellar and fibrous structures within silk, while SANS, with the use of contrast variation, can elucidate the structure of multi-component systems. nih.govnih.gov Simultaneous SAXS-WAXS (Wide-Angle X-ray Scattering) measurements can provide a comprehensive picture of both the nanoscale organization and the atomic-level crystalline structure. iaea.org
Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers a way to visualize the morphology of quaternized silk in a near-native, hydrated state. This technique is particularly useful for observing the self-assembled structures of modified silk peptides and nanofibrils without the artifacts that can be introduced by conventional drying methods.
Computational modeling , particularly molecular dynamics simulations, complements these experimental techniques by providing insights into the molecular-level interactions and dynamic processes that govern the structure and behavior of quaternized silk. nih.govacs.orgyoutube.com These simulations can predict how modifications to the amino acid sequence or the introduction of quaternized groups will influence the protein's folding and self-assembly. nih.govyoutube.com
| Technique | Information Gained | Relevance to Quaternized Silk |
| Solid-State NMR | Secondary structure (α-helices, β-sheets), backbone torsion angles. nih.govmdpi.comnih.gov | Understanding the impact of quaternization on protein conformation. |
| SAXS/SANS | Nanoscale to microscale hierarchical structure, domain size and arrangement. nih.govmdpi.comnih.gov | Characterizing the multi-level organization of the modified silk. |
| Cryo-TEM | Morphology in a hydrated state, visualization of self-assembled structures. | Observing the native structure of quaternized silk assemblies. |
| Computational Modeling | Molecular interactions, folding pathways, prediction of structure-property relationships. nih.govacs.orgyoutube.com | Guiding the rational design of modified silk with desired properties. |
Rational Design of Complex Hierarchical Structures
Inspired by the intricate hierarchical structures found in natural silk, researchers are aiming to rationally design and fabricate quaternized silk materials with precisely controlled architectures. mdpi.comdeakin.edu.aunih.govcondensates.comnih.gov This approach seeks to mimic nature's ability to create materials with exceptional properties through the controlled assembly of building blocks across multiple length scales.
A key strategy in this area is the self-assembly of modified silk peptides . rsc.orgeventact.comacs.orgresearchgate.net By synthesizing short, well-defined silk-like peptides and subsequently quaternizing them, researchers can control their assembly into higher-order structures such as nanofibers, nanotubes, and hydrogels. rsc.orgeventact.com The sequence of the peptide, the degree of quaternization, and the environmental conditions (e.g., pH, ionic strength) can all be tuned to direct the assembly process. rsc.orgresearchgate.net
Layer-by-layer (LbL) assembly is another powerful technique for creating well-defined, multi-layered structures. nih.govplos.orgplos.org This method involves the sequential deposition of positively charged quaternized silk and a negatively charged polyelectrolyte to build up a thin film with nanoscale precision. nih.govplos.org The thickness, composition, and surface properties of these films can be precisely controlled, making them suitable for a variety of applications. nih.gov
The goal of this rational design is to create materials with tailored mechanical properties, controlled release profiles for encapsulated molecules, and specific surface topographies for directing cell behavior. By understanding the fundamental principles of silk self-assembly and leveraging advanced fabrication techniques, scientists are working towards creating bio-inspired materials that surpass the performance of their natural counterparts. deakin.edu.aunih.govcondensates.com
Sustainable and Green Synthesis Routes for Quaternized Silk
The increasing emphasis on environmental sustainability is driving research into greener and more eco-friendly methods for the synthesis of this compound. This involves minimizing the use of harsh chemicals, reducing energy consumption, and utilizing renewable resources.
Enzymatic synthesis represents another cornerstone of green chemistry in this field. rsc.orgbiomaterials.org As mentioned earlier, enzymes can be used to catalyze the quaternization process with high specificity under mild conditions (e.g., aqueous solutions, ambient temperature). This biocatalytic approach avoids the need for harsh reagents and can lead to cleaner products with fewer byproducts.
Furthermore, research is exploring the use of alternative, sustainable precursors for quaternization. This includes investigating naturally derived quaternizing agents and developing bio-based synthesis routes for the reagents themselves. The overarching goal is to develop a fully sustainable lifecycle for quaternized silk, from the sourcing of the raw silk to the final modified product.
| Green Chemistry Approach | Description | Environmental Benefits |
| Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs) | Use as alternative solvents for silk dissolution and modification. researchgate.netconsensus.appcnr.itnih.govnih.gov | Low volatility, high thermal stability, replacement of toxic organic solvents. |
| Enzymatic Synthesis | Biocatalytic modification of silk using enzymes like horseradish peroxidase. rsc.orgbiomaterials.org | High specificity, mild reaction conditions, reduced byproducts, biodegradable catalysts. |
| Sustainable Precursors | Exploration of naturally derived and bio-based quaternizing agents. | Reduced reliance on petrochemicals, improved biodegradability of reagents. |
Synergistic Interactions with Emerging Biomaterials and Polyelectrolyte Systems
A significant area of future research lies in exploring the synergistic interactions between this compound and other advanced materials. By combining quaternized silk with other biomaterials, researchers aim to create composite materials with enhanced properties and functionalities that surpass those of the individual components.
Polyelectrolyte complexes (PECs) formed between the positively charged quaternized silk and various anionic polymers are of particular interest. For example, complexing quaternized silk with natural polysaccharides like heparin or alginate can create materials with improved biocompatibility and specific biological activities. nih.govnih.gov Heparin, a known anticoagulant, can be incorporated into quaternized silk-based materials to create non-thrombogenic surfaces for blood-contacting medical devices. nih.govnih.gov Alginate can be used to form hydrogels with tunable mechanical properties and controlled release characteristics. nih.gov
The combination of quaternized silk with other emerging biomaterials such as chitosan (B1678972) , graphene oxide , and metal-organic frameworks (MOFs) is also being actively investigated. Quaternized chitosan, another cationic biopolymer, can be blended with quaternized silk to create materials with enhanced antimicrobial properties. Graphene oxide, with its exceptional mechanical strength and electrical conductivity, can be incorporated into quaternized silk matrices to create nanocomposites for applications in tissue engineering and biosensing. MOFs can be integrated to create composite hydrogels with enhanced mechanical and biological properties for medical applications. iut.ac.ir
The formation of these complex systems is often achieved through techniques like layer-by-layer assembly , allowing for the precise control over the architecture and composition of the final material. nih.govnih.govresearchgate.net The study of these synergistic interactions is expected to lead to the development of a new generation of multifunctional biomaterials with tailored properties for a wide range of applications.
Q & A
Q. What are the key structural and physicochemical properties of Hydroxypropyltrimonium Hydrolyzed Silk, and how do they influence its functionality in cosmetic formulations?
Methodological Answer: this compound is a zwitterionic surfactant derived from hydrolyzed silk protein modified with a hydroxypropyltrimonium group. Key properties include:
- Solubility : Water-soluble due to its quaternary ammonium group and hydrophilic amino acids (e.g., glycine, serine) .
- Stability : Resistant to pH variations and oxidation, making it suitable for formulations with acidic or alkaline components .
- Molecular Weight : Hydrolysis degree determines peptide chain length, affecting penetration into keratinous substrates (hair/skin) .
| Property | Description |
|---|---|
| Appearance | Solid or liquid (depending on formulation) |
| Solubility | Fully water-soluble |
| Stability | Stable under wide pH (3–9) and temperature ranges |
| Key Functional Groups | Quaternary ammonium (cationic), amino acids (glycine, alanine, serine) |
Research Implications : Structural analysis (FTIR, NMR) can validate quaternization efficiency, while size-exclusion chromatography (SEC) determines molecular weight distribution .
Q. What methodologies are recommended for synthesizing and characterizing this compound?
Methodological Answer:
- Synthesis :
- Characterization :
Key Challenge : Optimizing hydrolysis time and enzyme specificity to avoid over-degradation, which reduces functional efficacy .
Advanced Research Questions
Q. How does the molecular weight distribution of this compound influence its interaction with keratin in hair care formulations?
Methodological Answer:
- Low molecular weight (1–5 kDa) peptides penetrate the hair cuticle, enhancing moisture retention and reducing protein loss.
- High molecular weight (>10 kDa) peptides form surface films, improving tensile strength and reducing friction .
Experimental Design :
Data Contradiction : Some studies suggest peptides <3 kDa show superior binding, while others emphasize film-forming efficacy of larger peptides. Resolution requires comparative studies with controlled hydrolysis .
Q. What are the challenges in quantifying this compound in multicomponent formulations, and how can they be addressed?
Methodological Answer:
- Interference : Co-formulated surfactants (e.g., cocamidopropyl betaine) may mask quantification via UV-Vis or colorimetric assays .
- Solutions :
- Separation Techniques : Use RP-HPLC with a C18 column and MS detection to isolate the compound.
- Isotopic Labeling : Incorporate deuterated hydroxypropyltrimonium groups for precise tracking via LC-MS .
Q. How can researchers optimize hydrolysis conditions to balance bioactivity and stability in this compound?
Methodological Answer:
- Variables : Hydrolysis time, enzyme type (e.g., papain vs. trypsin), and pH.
- Trade-offs :
| Condition | Bioactivity Outcome | Stability Impact |
|---|---|---|
| Enzymatic Hydrolysis | Higher specificity for silk glycine-alanine bonds | Moderate thermal stability |
| Acid Hydrolysis | Broader peptide distribution | Reduced pH stability |
Experimental Approach : Use a factorial design (DoE) to model interactions between hydrolysis parameters and functional outcomes .
Q. What mechanisms explain the anti-static and barrier-enhancing properties of this compound?
Methodological Answer:
- Anti-Static Mechanism : Cationic quaternary ammonium groups neutralize negative charges on hair surfaces, reducing static electricity .
- Barrier Enhancement : Hydrophobic amino acids (e.g., alanine) in silk peptides integrate into the stratum corneum, improving lipid organization and reducing TEWL (transepidermal water loss) .
Validation Methods :
Q. How does this compound interact with other cationic polymers (e.g., Polyquaternium-10) in hair care formulations?
Methodological Answer:
Q. What are the limitations of current in vitro models for evaluating this compound efficacy, and how can they be improved?
Methodological Answer:
- Limitations :
- Improvements :
- 3D Bioprinted Hair Follicles : Incorporate sebum-secreting glands for realistic conditioning studies.
- Microfluidic Devices : Simulate hair swelling/deswelling cycles to test moisture retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
